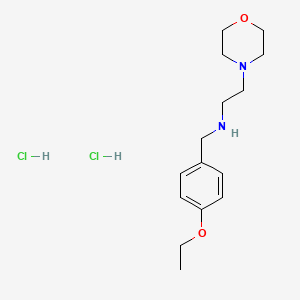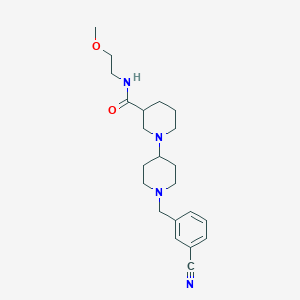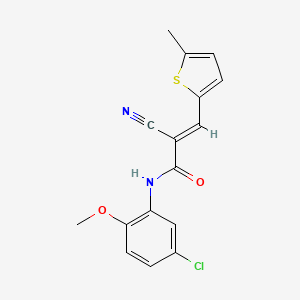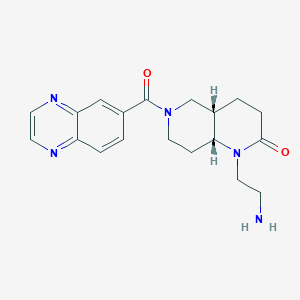![molecular formula C24H19FO5 B5313951 2-[3-(4-fluorophenyl)acryloyl]-5-methoxyphenyl 4-methoxybenzoate](/img/structure/B5313951.png)
2-[3-(4-fluorophenyl)acryloyl]-5-methoxyphenyl 4-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(4-fluorophenyl)acryloyl]-5-methoxyphenyl 4-methoxybenzoate is a chemical compound that belongs to the family of benzoylphenylacetates. This compound has been studied extensively in scientific research due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-[3-(4-fluorophenyl)acryloyl]-5-methoxyphenyl 4-methoxybenzoate involves the inhibition of specific enzymes and pathways in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. It also inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
Studies have shown that 2-[3-(4-fluorophenyl)acryloyl]-5-methoxyphenyl 4-methoxybenzoate has various biochemical and physiological effects on the body. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It also exhibits anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[3-(4-fluorophenyl)acryloyl]-5-methoxyphenyl 4-methoxybenzoate in lab experiments is its unique properties and potential applications in various fields. However, one limitation is that it may have different effects on different cell types and may not be effective in all cases.
Direcciones Futuras
There are several future directions for research on 2-[3-(4-fluorophenyl)acryloyl]-5-methoxyphenyl 4-methoxybenzoate. One potential direction is to explore its potential as a drug candidate for the treatment of inflammatory conditions such as arthritis and other autoimmune diseases. Another direction is to investigate its potential as an anticancer agent for the treatment of various types of cancer. Additionally, further research can be done to explore its potential applications in material science and other fields.
Métodos De Síntesis
The synthesis of 2-[3-(4-fluorophenyl)acryloyl]-5-methoxyphenyl 4-methoxybenzoate involves the reaction between 2-hydroxy-5-methoxybenzoic acid and 4-fluorocinnamaldehyde in the presence of a catalyst such as triethylamine. The product is then purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
This compound has been used in various scientific research studies due to its potential applications in medicinal chemistry, drug discovery, and material science. It has been found to exhibit anti-inflammatory, anticancer, and antifungal properties, making it a promising candidate for developing new drugs.
Propiedades
IUPAC Name |
[2-[(E)-3-(4-fluorophenyl)prop-2-enoyl]-5-methoxyphenyl] 4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FO5/c1-28-19-10-6-17(7-11-19)24(27)30-23-15-20(29-2)12-13-21(23)22(26)14-5-16-3-8-18(25)9-4-16/h3-15H,1-2H3/b14-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPLVNSXAWYTRP-LHHJGKSTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)OC)C(=O)C=CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)OC)C(=O)/C=C/C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-acetyl-6-(5-bromo-2-ethoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5313873.png)

![2,4-bis[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5313882.png)

![2-[4-(3,6-dihydropyridin-1(2H)-yl)-2-(2-furyl)-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl]-2-oxoethanamine](/img/structure/B5313908.png)
![2-methyl-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5313927.png)



![5-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5313958.png)

![(2R*,3S*,6R*)-5-(6-methoxyhexanoyl)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5313978.png)
![dimethyl 2-{[3-(4-fluorophenyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5313980.png)
![{(2S,4R)-4-[(4-cyclobutyl-6-methylpyrimidin-2-yl)amino]-1-methylpyrrolidin-2-yl}methanol](/img/structure/B5313987.png)